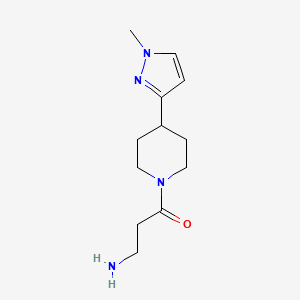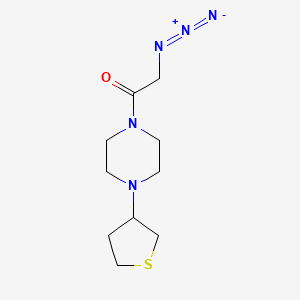![molecular formula C11H14ClN3O B1478824 5-(3-Chloropyrazin-2-yl)octahydrofuro[3,4-c]pyridine CAS No. 2098032-36-9](/img/structure/B1478824.png)
5-(3-Chloropyrazin-2-yl)octahydrofuro[3,4-c]pyridine
Descripción general
Descripción
5-(3-Chloropyrazin-2-yl)octahydrofuro[3,4-c]pyridine is a useful research compound. Its molecular formula is C11H14ClN3O and its molecular weight is 239.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The chemical compound 5-(3-Chloropyrazin-2-yl)octahydrofuro[3,4-c]pyridine is a subject of interest in heterocyclic chemistry due to its potential applications in pharmaceuticals and materials science. Research has focused on the synthesis of related heterocyclic compounds and their structural analysis. For instance, studies on Pyrido[3,4-b]pyrazines have shown how 5-Chloropyrido[3,4-b]pyrazines can be prepared from 1,2-dicarbonyl compounds and 2-chloro-3,4-diaminopyridine, leading to the development of various derivatives through condensation reactions (Mederski et al., 2003). Similarly, the synthesis of Pyrazolo[1,5-b][1,2,4,6]thiatriazines highlights the creation of new ring systems and their reactions with acylating agents to produce distinctive pyridazine derivatives (Norman et al., 2013).
Facile Synthesis Techniques
Efficient synthetic routes for the production of pyrido and pyrazolo derivatives have been developed, offering facile access to these compounds. For example, a simple synthesis pathway has been outlined for Pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazines bearing a thiophene moiety, demonstrating the versatility of these synthetic methods (Elsaman et al., 2013). Such studies are pivotal in expanding the range of heterocyclic compounds available for further research and potential applications.
Molecular Docking and Antimicrobial Activity
The exploration of heterocyclic compounds extends to their biological applications, including their potential as antimicrobial agents. Molecular docking studies and in vitro screenings have been employed to assess the antimicrobial efficacy of newly synthesized compounds. For instance, research on Triazolopyridine, Pyridotriazine, and Pyridine–Pyrazole Hybrid Derivatives has shown significant activity against various microbial strains, underscoring the importance of structural diversity in the development of new antimicrobial agents (Flefel et al., 2018).
Propiedades
IUPAC Name |
5-(3-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-10-11(14-3-2-13-10)15-4-1-8-6-16-7-9(8)5-15/h2-3,8-9H,1,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBNCHPSXVXXHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1COC2)C3=NC=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















